molecular formula C12H22O2 B1199350 Cyclohexanol, 1-methyl-4-(1-methylethyl)-, 1-acetate CAS No. 26252-11-9

Cyclohexanol, 1-methyl-4-(1-methylethyl)-, 1-acetate

Cat. No. B1199350
CAS RN: 26252-11-9
M. Wt: 198.3 g/mol
InChI Key: PXLKJWMSFPYVNB-UHFFFAOYSA-N
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Description

“Cyclohexanol, 1-methyl-4-(1-methylethyl)-, 1-acetate” is a chemical compound with the molecular formula C12H20O2 . It is a derivative of cyclohexanol, which is a type of alcohol. The compound has a molecular weight of 196.2860 .


Molecular Structure Analysis

The molecular structure of “Cyclohexanol, 1-methyl-4-(1-methylethyl)-, 1-acetate” can be represented by the InChI string: InChI=1S/C12H20O2/c1-9(2)11-5-7-12(4,8-6-11)14-10(3)13/h11H,1,5-8H2,2-4H3 . This string represents the unique structure of the molecule.

Scientific Research Applications

  • Perfumery Applications : A study by Tentori et al. (2020) discusses the use of cyclohexanol derivatives, specifically leather cyclohexanol (4-(isopropyl)cyclohexanol) and woody acetate (4-(tert-butyl)cyclohexyl acetate), in commercial perfumery. These compounds are valued for their potent odorant properties, particularly their cis-isomers. The study explores a biocatalytic process for synthesizing these compounds with high diastereoisomeric purity, enhancing their fragrance characteristics (Tentori et al., 2020).

  • Optical Resolution of Ketones : Solladié and Lohse (1993) describe the use of a cyclohexanol derivative, (1R, 2R, 5R)-5-methyl-2-(1-mercapto-1-methylethyl)-cyclohexanol, as a reagent for the optical resolution of ketones. This process is essential in creating specific enantiomers of compounds for various chemical and pharmaceutical applications (Solladié & Lohse, 1993).

  • Synthesis and Crystal Structure Analysis : Mantelingu et al. (2007) synthesized a compound related to cyclohexanol and investigated its structure using X-ray crystallography. This research contributes to understanding the molecular structure and properties of cyclohexanol derivatives, which is crucial in fields like material science and pharmaceuticals (Mantelingu et al., 2007).

  • Esterification and Catalysis : A study by Jian-hu (2015) examined the synthesis of cyclohexyl acetate using cyclohexanol as a reactant, which showcases the compound's role in esterification reactions. Such reactions are significant in the production of esters used in various industrial and chemical applications (Jian-hu, 2015).

  • Hydrocarbon Oxidations : A research conducted by Doyle et al. (1984) explored the catalytic oxidation of hydrocarbons using cyclohexanol derivatives. This study has implications for organic chemistry, particularly in understanding and improving oxidation reactions for various industrial purposes (Doyle et al., 1984).

properties

IUPAC Name

(1-methyl-4-propan-2-ylcyclohexyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-9(2)11-5-7-12(4,8-6-11)14-10(3)13/h9,11H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXLKJWMSFPYVNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(CC1)(C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80865275
Record name Cyclohexanol, 1-methyl-4-(1-methylethyl)-, 1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80865275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

26252-11-9
Record name Cyclohexanol, 1-methyl-4-(1-methylethyl)-, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26252-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanol, 1-methyl-4-(1-methylethyl)-, 1-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026252119
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanol, 1-methyl-4-(1-methylethyl)-, 1-acetate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclohexanol, 1-methyl-4-(1-methylethyl)-, 1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80865275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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